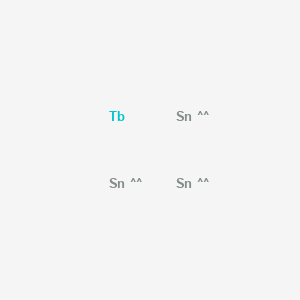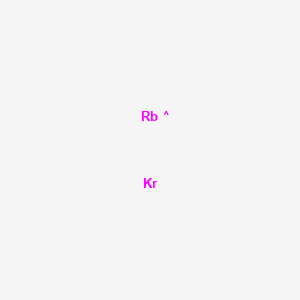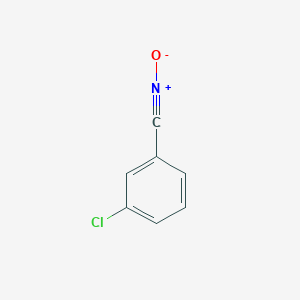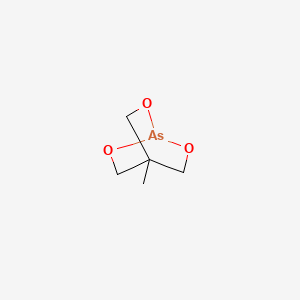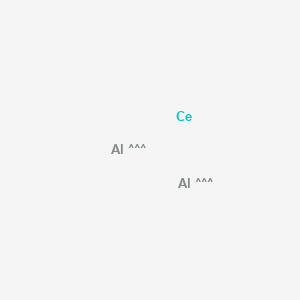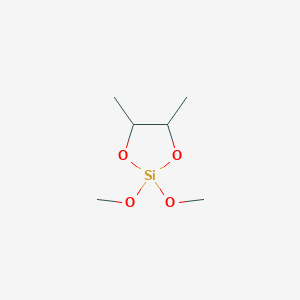
2,2-Dimethoxy-4,5-dimethyl-1,3,2-dioxasilolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethoxy-4,5-dimethyl-1,3,2-dioxasilolane is an organosilicon compound with the molecular formula C₆H₁₄O₄Si. It is a cyclic siloxane derivative characterized by the presence of two methoxy groups and two methyl groups attached to a dioxasilolane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethoxy-4,5-dimethyl-1,3,2-dioxasilolane typically involves the reaction of dimethylsilanediol with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic intermediate, which is then converted to the final product by the elimination of water. The reaction conditions generally include:
Temperature: 50-70°C
Catalyst: Acidic catalysts such as sulfuric acid or hydrochloric acid
Solvent: Methanol
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethoxy-4,5-dimethyl-1,3,2-dioxasilolane undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to form dimethylsilanediol and methanol.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy groups are replaced by other nucleophiles such as halides or amines.
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide)
Substitution: Nucleophiles such as halides (e.g., sodium chloride), amines (e.g., methylamine)
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate
Major Products Formed
Hydrolysis: Dimethylsilanediol and methanol
Substitution: Substituted siloxanes
Oxidation: Silanols or siloxanes
Aplicaciones Científicas De Investigación
2,2-Dimethoxy-4,5-dimethyl-1,3,2-dioxasilolane has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential use in the modification of biomolecules and as a protective group for sensitive functional groups.
Medicine: Explored for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethoxy-4,5-dimethyl-1,3,2-dioxasilolane involves its ability to undergo hydrolysis and substitution reactions. The compound can interact with various molecular targets through the formation of siloxane bonds, which can modify the properties of the target molecules. The pathways involved include:
Hydrolysis Pathway: The compound reacts with water to form silanediol and methanol, which can further react with other molecules.
Substitution Pathway: The methoxy groups can be replaced by other nucleophiles, leading to the formation of new siloxane bonds.
Comparación Con Compuestos Similares
2,2-Dimethoxy-4,5-dimethyl-1,3,2-dioxasilolane can be compared with other similar compounds such as:
2,2-Dimethoxypropane: Both compounds contain methoxy groups, but 2,2-Dimethoxypropane lacks the silicon atom and the cyclic structure.
Dimethoxymethane: Similar in having methoxy groups, but it is a linear compound without the silicon atom.
4,5-Dimethyl-1,3-dioxol-2-one: Shares the dioxolane ring structure but lacks the silicon atom and methoxy groups.
Propiedades
Número CAS |
18695-41-5 |
|---|---|
Fórmula molecular |
C6H14O4Si |
Peso molecular |
178.26 g/mol |
Nombre IUPAC |
2,2-dimethoxy-4,5-dimethyl-1,3,2-dioxasilolane |
InChI |
InChI=1S/C6H14O4Si/c1-5-6(2)10-11(7-3,8-4)9-5/h5-6H,1-4H3 |
Clave InChI |
PPLOPAISLKXYHO-UHFFFAOYSA-N |
SMILES canónico |
CC1C(O[Si](O1)(OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


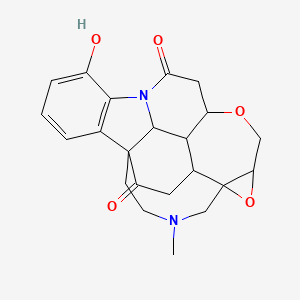
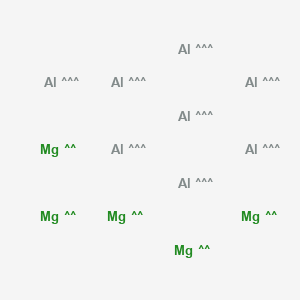
![1-Methyl-1-azoniabicyclo[2.2.2]octane](/img/structure/B14716162.png)
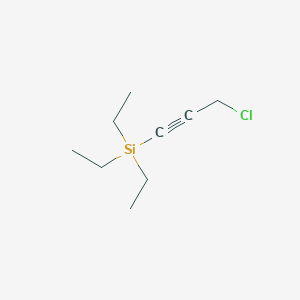
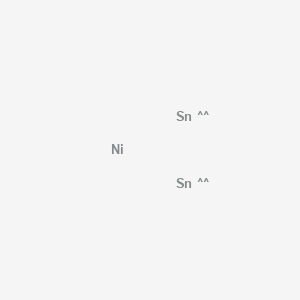
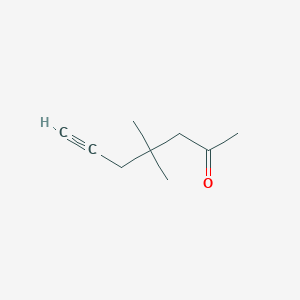
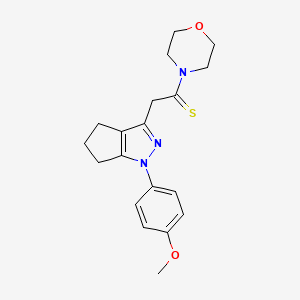
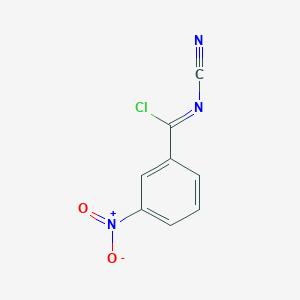
![5-{[5-Bromo-6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}pyrimidine-2,4(1h,3h)-dione](/img/structure/B14716211.png)
